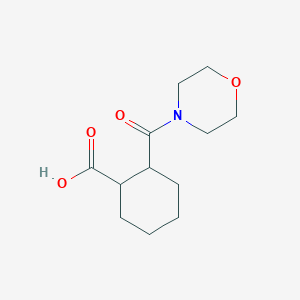

2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid

Description

2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted at position 1 with a carboxylic acid group and at position 2 with a morpholine moiety linked via a carbonyl group. Its molecular formula is C₁₂H₁₇NO₄, with a molar mass of 239.27 g/mol. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which are critical in pharmaceutical and agrochemical applications .

The compound is synthesized via coupling reactions between activated cyclohexane-1-carboxylic acid derivatives (e.g., acid chlorides) and morpholine. Its structural hybridity makes it a scaffold for drug candidates targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(morpholine-4-carbonyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXOMALEWAFTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389409 | |

| Record name | 2-(Morpholine-4-carbonyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331947-26-3 | |

| Record name | 2-(Morpholine-4-carbonyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid typically involves the reaction of morpholine with cyclohexane-1,2-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for converting carboxylic acids to acyl chlorides.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of acyl derivatives or halogenated compounds.

Scientific Research Applications

2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Implications

The morpholine-carbonyl hybrid structure balances lipophilicity and solubility, making it superior to purely aromatic or hydroxylated analogs in CNS drug design. However, piperazine derivatives () offer higher polarity for peripheral targets. Future studies should explore in vivo pharmacokinetics and toxicity profiles of these analogs.

Biological Activity

2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound, identified by its CAS number 331947-26-3, is characterized by the presence of a morpholine ring and a cyclohexane structure, which contribute to its unique pharmacological properties.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of 2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid. In vitro tests demonstrate that this compound exhibits significant activity against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Research indicates that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In animal models, treatment with this compound resulted in reduced inflammation markers, suggesting its potential therapeutic role in inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that 2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effective dose ranges for inducing apoptosis in malignant cells. Notably, the compound appears to target specific signaling pathways involved in cell proliferation and survival .

The biological activity of 2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It has been suggested that this compound interacts with cell surface receptors, influencing signal transduction pathways critical for cellular responses.

- Cytotoxic Mechanisms : The induction of apoptosis in cancer cells is likely mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Study on Antibacterial Activity

In a controlled laboratory setting, 2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid was tested against a panel of bacterial strains. The results indicated that the compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria. The study concluded that further development could lead to new therapeutic options for bacterial infections resistant to conventional treatments .

Anti-inflammatory Research

A recent animal study assessed the anti-inflammatory effects of this compound using a model of induced inflammation. Results showed a significant reduction in edema and inflammatory cytokine levels following administration of the compound, supporting its potential use as an anti-inflammatory agent in clinical settings .

Anticancer Studies

In vitro studies involving various cancer cell lines revealed that 2-(Morpholine-4-carbonyl)cyclohexane-1-carboxylic acid effectively inhibited cell growth and induced apoptosis at specific concentrations. The findings suggest that this compound could be further explored as a candidate for cancer therapy, particularly in targeting specific tumor types .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 2-(morpholine-4-carbonyl)cyclohexane-1-carboxylic acid to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling morpholine-4-carbonyl chloride with cyclohexane-1-carboxylic acid derivatives. Key steps include:

- Coupling Agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in a DCM/DMF (3:1) solvent system at room temperature for 16 hours .

- Solvent Optimization : Polar aprotic solvents like DMF enhance reactivity, while DCM reduces side reactions.

- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to isolate the product.

Q. What analytical techniques are most reliable for characterizing the structural conformation of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can identify the cyclohexane ring conformation (chair vs. boat) and morpholine carbonyl connectivity. For example, axial vs. equatorial substituents show distinct coupling constants .

- X-ray Crystallography : Resolves spatial arrangement, particularly the cyclohexane-morpholine dihedral angle, critical for understanding steric effects .

- Computational Modeling : Molecular dynamics (MD) simulations predict dominant conformers (e.g., chair-chair vs. chair-boat) under different solvent conditions .

Q. What safety protocols should be prioritized during experimental handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified face shields, safety glasses, and nitrile gloves .

- Engineering Controls : Conduct reactions in fume hoods with negative pressure to minimize inhalation risks .

- Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with water .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental solubility data and computational predictions?

Methodological Answer:

- Data Triangulation : Cross-validate solubility measurements (e.g., HPLC, gravimetry) with COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations .

- Solvent Effects : Account for solvent polarity and hydrogen-bonding capacity. For example, DMF may stabilize charged intermediates, skewing experimental results .

- Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) between predicted and observed solubility curves .

Q. What advanced computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to predict metabolic sites (e.g., morpholine ring oxidation) .

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) .

- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.